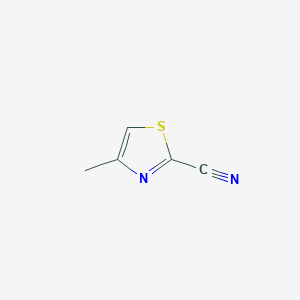

4-Methylthiazole-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-3-8-5(2-6)7-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJOKRUAKFPDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584785 | |

| Record name | 4-Methyl-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-98-1 | |

| Record name | 4-Methyl-1,3-thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylthiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazole-2-carbonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular structure, featuring a thiazole ring substituted with a methyl group and a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and known biological activities.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| CAS Number | 100516-98-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 34-39 °C | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |

| Purity | ≥97.0% | [2][3] |

Spectroscopic Data

Note: The following data is for 4-methylthiazole (CAS: 693-95-8) and should be used as a reference for comparison.

| Spectroscopic Data for 4-Methylthiazole | |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.45-8.47 (m, 1H), 6.62-6.68 (m, 1H), 2.23-2.24 (m, 3H)[4] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 153.49, 152.14, 113.11, 16.77[4] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 99, 72, 71, 58, 45[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks can be found on the NIST Chemistry WebBook.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its practical application. While a specific, publicly available, step-by-step synthesis protocol for this exact compound is elusive, general methods for the synthesis of thiazole derivatives can be adapted.

General Synthesis Approach for Thiazole Derivatives

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For this compound, a plausible synthetic route could involve the reaction of a suitable thioamide with a halogenated derivative of acetoacetonitrile.

Disclaimer: The following is a generalized conceptual workflow and not a validated experimental protocol.

Caption: Conceptual workflow for the synthesis, purification, and analysis of this compound.

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Common purification techniques for solid organic compounds include:

-

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.

-

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the compound.

-

Gas Chromatography (GC): Can be used for purity assessment, particularly if the compound is volatile and thermally stable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on the parent compound, 4-methylthiazole, have revealed significant biological activity, particularly in the context of cancer therapy.

Anticancer Activity of 4-Methylthiazole

Recent studies have demonstrated that 4-methylthiazole exhibits selective cytotoxicity against leukemia cells (K562 and HL-60) while showing minimal effects on healthy peripheral blood mononuclear cells (PBMNCs).[4][5] The primary mechanism of its anticancer action is the induction of apoptosis.[4][5][6]

Mitochondrial-Mediated Apoptosis

4-Methylthiazole has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This process involves several key events:

-

Mitochondrial Membrane Depolarization: The compound disrupts the mitochondrial membrane potential.[4][5]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase, Caspase-3.[4][5]

-

Apoptosis Execution: Activated Caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway for 4-methylthiazole-induced apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis induced by 4-methylthiazole.

Applications in Drug Development

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The biological activity demonstrated by 4-methylthiazole suggests that its derivatives, including this compound, hold promise as starting points for the development of novel therapeutic agents, particularly in the area of oncology.[7][8] The nitrile group in this compound offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

This compound is a valuable chemical entity with potential applications in pharmaceutical research and development. This guide has summarized its core physicochemical properties and highlighted the significant anticancer activity of its parent compound, 4-methylthiazole, which acts through the induction of mitochondrial-mediated apoptosis. While a detailed experimental characterization of this compound is still needed, the available information provides a strong foundation for its further investigation as a building block for the synthesis of novel therapeutic agents. Future research should focus on elucidating its specific spectral properties, optimizing its synthesis, and exploring its own unique biological activity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile (CAS: 100516-98-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile, a heterocyclic compound with the CAS number 100516-98-1, is a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a thiazole ring substituted with a methyl group and a nitrile moiety, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological applications of this compound, drawing upon available data for the compound and its close structural analogs. Detailed experimental protocols for its plausible synthesis are provided, alongside a discussion of the known biological activities of the 4-methylthiazole scaffold, particularly its pro-apoptotic effects in cancer cell lines.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 34-39 °C.[1] It is characterized by its molecular formula, C₅H₄N₂S, and a molecular weight of 124.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 100516-98-1 | [1] |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 34-39 °C | [1] |

| SMILES String | Cc1csc(n1)C#N | [1] |

| InChI Key | ZLJOKRUAKFPDRN-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of 2-amino-4-methylthiazole from chloroacetone and thiourea via the Hantzsch thiazole synthesis. The resulting aminothiazole is then converted to the target nitrile compound, this compound, through a Sandmeyer reaction.

Experimental Protocols

This procedure is adapted from established protocols for the Hantzsch synthesis of 2-aminothiazoles.[2][3][4]

Materials:

-

Thiourea (1 mole)

-

Chloroacetone (1 mole)

-

Water

-

5 N Sodium hydroxide solution

-

Ether

-

Anhydrous sodium sulfate

Equipment:

-

500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Suspend thiourea (76 g, 1 mole) in 200 mL of water in the 500-mL flask.

-

With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

-

Heat the resulting yellow solution to reflux for two hours.

-

Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide with external cooling.

-

Separate the upper oily layer using a separatory funnel.

-

Extract the aqueous layer three times with a total of 300 mL of ether.

-

Combine the oily layer and the ethereal extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by distillation.

-

Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

This is a general procedure for the Sandmeyer reaction to convert an aromatic amine to a nitrile.[5][6][7]

Materials:

-

2-Amino-4-methylthiazole (1 mole)

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Water

-

Ice

-

Toluene

Equipment:

-

Large beaker or flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

Diazotization:

-

In a large beaker, dissolve 2-amino-4-methylthiazole (114.17 g, 1 mole) in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

-

-

Cyanation:

-

In a separate large flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, stir the mixture at room temperature for several hours, then gently warm to complete the reaction.

-

-

Work-up:

-

Extract the reaction mixture with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

-

Spectral Data

While experimental spectral data for this compound is not widely published, data for the closely related precursor, 4-methylthiazole, and predicted data for the target compound are available and summarized below.

Table 2: Spectral Data

| Technique | 4-Methylthiazole (CAS: 693-95-8) [8][9][10] | This compound (Predicted) [11] |

| ¹H NMR | δ (ppm): 8.64 (s, 1H), 6.87 (s, 1H), 2.47 (s, 3H) | - |

| ¹³C NMR | δ (ppm): 153.5, 152.1, 113.1, 16.8 | - |

| Mass Spec (m/z) | 99 (M+), 72, 71, 58, 45 | [M+H]⁺: 125.0168, [M+Na]⁺: 146.9987 |

| IR (cm⁻¹) | Characteristic peaks for C-H, C=N, and C-S stretching and bending. | Expected peaks for C≡N stretch (~2230-2210 cm⁻¹), in addition to thiazole ring vibrations. |

Biological Activity and Potential Applications

The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]

Potential Anticancer Activity

While specific studies on this compound are limited, recent research on the parent compound, 4-methylthiazole, has demonstrated significant pro-apoptotic effects in chronic myeloid leukemia (K562) cells.[14][15][16] This study revealed that 4-methylthiazole induces apoptosis through the mitochondrial pathway, characterized by the activation of Caspase-3, release of Cytochrome-C, and depolarization of the mitochondrial membrane.[14][15] Gene expression analysis showed an upregulation of pro-apoptotic markers such as TP53, BAX, and BAK.[15]

This known activity of the 4-methylthiazole core suggests that this compound could be a valuable starting point for the design and synthesis of novel anticancer agents. The nitrile group can act as a handle for further chemical modifications or may itself contribute to the biological activity.

Potential Antimicrobial Activity

Derivatives of 4-methylthiazole have also been investigated for their antimicrobial properties.[1][17][18][19] The thiazole ring is a key component of some antibiotics, and various synthetic derivatives have shown activity against a range of bacterial and fungal strains. Therefore, this compound could serve as a precursor for the development of new antimicrobial agents.

Role in Drug Discovery

As a versatile chemical intermediate, this compound is a valuable tool for drug discovery and development.[3] Its reactive nitrile group and the stable thiazole core allow for its incorporation into a diverse array of complex molecules, facilitating the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While detailed studies on the compound itself are somewhat limited, the known synthetic utility of the thiazole nucleus and the biological activity of the 4-methylthiazole scaffold provide a strong rationale for its use in drug discovery programs. The proposed synthetic route offers a practical approach to its preparation, and the available data on related compounds suggest that it is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the specific biological properties and reaction pathways of this compound is warranted to fully exploit its potential.

References

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylthiazole [webbook.nist.gov]

- 10. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C5H4N2S) [pubchemlite.lcsb.uni.lu]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jchemrev.com [jchemrev.com]

- 19. mjas.analis.com.my [mjas.analis.com.my]

molecular structure of 4-Methylthiazole-2-carbonitrile

An In-depth Technical Guide on the Molecular Structure of 4-Methylthiazole-2-carbonitrile

Introduction

This compound, with the CAS number 100516-98-1, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4th position and a nitrile group at the 2nd position.[1][2] This molecule serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its distinct structural characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it a versatile intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols utilized for its characterization, tailored for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂S | [1][2][3] |

| Molecular Weight | 124.16 g/mol | [1][2] |

| CAS Number | 100516-98-1 | [1][2] |

| Appearance | White crystalline solid | |

| Melting Point | 34-39 °C | [1] |

| Purity | ≥97.0% | |

| SMILES String | Cc1csc(n1)C#N | [1] |

| InChI Key | ZLJOKRUAKFPDRN-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 125.01680 | 124.4 |

| [M+Na]⁺ | 146.99874 | 136.8 |

| [M-H]⁻ | 123.00224 | 127.7 |

| [M+NH₄]⁺ | 142.04334 | 145.9 |

| [M]⁺ | 124.00897 | 121.6 |

| Data sourced from PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not available. However, for the structurally related compound 4-Methylthiazole , the following experimental data is reported:

¹H NMR (90 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Description |

|---|---|

| 8.45 - 8.47 | Doublet, Thiazole ring proton |

| 6.62 - 6.68 | Multiplet, Thiazole ring proton |

| 2.23 - 2.24 | Singlet, Methyl group protons |

¹³C NMR (15.09 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Assignment |

|---|---|

| 153.49 | C2 (Thiazole ring) |

| 152.14 | C4 (Thiazole ring) |

| 113.11 | C5 (Thiazole ring) |

| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in this compound would be expected to significantly shift the signals of the thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole derivatives, which are applicable to this compound.

Synthesis Protocol: A Representative Example

While a specific protocol for this compound is proprietary, a common method for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound, 4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[5]

Step 1: Formation of the Acid Chloride

-

Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[5]

-

Reflux the mixture for 2 hours.[5]

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[5]

Step 2: Rosenmund Reduction

-

Dissolve the crude acid chloride in an appropriate solvent, such as xylene.[5]

-

Add a palladium on barium sulfate (Pd/BaSO₄) catalyst.[5]

-

Heat the mixture to 140°C while bubbling hydrogen gas through it.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, filter the mixture to remove the catalyst.

-

Perform an acidic workup followed by neutralization and extraction with an organic solvent (e.g., chloroform) to isolate the final product.[5]

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, 1-5 second relaxation delay, and 16-64 scans.[6][7]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a higher number of scans (>1024) is typically required to achieve a good signal-to-noise ratio.[6][7]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid directly on the ATR crystal.[7]

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][7] A background spectrum should be recorded first.[7] Expected characteristic peaks for this compound would include C≡N stretching (around 2220-2260 cm⁻¹), C=N and C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹), and C-H stretching (around 2900-3100 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.[7]

-

Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) for detecting molecular ions like [M+H]⁺ or Electron Ionization (EI) for fragmentation analysis.[7]

-

Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Molecular Structure

References

- 1. 4-メチルチアゾール-2-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - CAS:100516-98-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C5H4N2S) [pubchemlite.lcsb.uni.lu]

- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile (C₅H₄N₂S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile, with the chemical formula C₅H₄N₂S, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a thiazole ring, a methyl group, and a reactive nitrile functionality makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive technical overview of its chemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and synthetic chemistry.

Chemical and Physical Properties

This compound is a solid compound at room temperature, characterized by the following properties.[1] The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 100516-98-1 | [1][2] |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 34-39 °C | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |

| SMILES | Cc1csc(n1)C#N | [1] |

| InChI Key | ZLJOKRUAKFPDRN-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.4 |

Spectroscopic Data

The structural identity of this compound is confirmed by spectroscopic analysis. The following data is based on experimental findings reported in chemical literature.

| Spectroscopy | Data | Reference |

| ¹H-NMR | (400 MHz, DMSO-d₆): δ 7.90 (s, 1H), 2.51 (s, 3H) | [3] |

| ¹³C-NMR | Predicted values: ~163 ppm (C-S), ~150 ppm (C-CH₃), ~125 ppm (CH), ~114 ppm (CN), ~17 ppm (CH₃) | |

| IR (Infrared) | Characteristic peaks expected: ~2230 cm⁻¹ (C≡N stretch), ~1530 cm⁻¹ (C=N stretch of thiazole ring) |

Note: Predicted NMR and IR values are based on computational models and typical values for similar functional groups, as specific experimental data is not widely published.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of its corresponding oxime. The following is a detailed experimental protocol adapted from patent literature.[3]

Experimental Protocol

Objective: To synthesize this compound from 4-methylthiazole-2-carbaldehyde oxime.

Materials:

-

4-methylthiazole-2-carbaldehyde oxime (starting material)

-

Pyridine

-

1,4-Dioxane (solvent)

-

Trifluoroacetic anhydride (TFAA, dehydrating agent)

-

Diethyl ether (for extraction)

-

Water

-

Brine

-

Sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a Teflon-coated stir bar, dissolve 4-methylthiazole-2-carbaldehyde oxime (35.0 g, 246.44 mmol) and pyridine (87.33 mL, 1084.35 mmol) in 1,4-dioxane (140 mL).

-

Addition of Dehydrating Agent: Cool the reaction mixture to -10 °C using an appropriate cooling bath. Slowly add trifluoroacetic anhydride (51.38 mL, 369.66 mmol) to the mixture dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup and Extraction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with water (250 mL). Extract the aqueous layer with diethyl ether (3 x 350 mL).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 250 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound as a light brown liquid. The crude material can be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its thiazole core is a well-established pharmacophore found in numerous approved drugs. The nitrile group provides a versatile chemical handle for elaboration into other functional groups such as amines, amides, or tetrazoles, which are important for modulating the pharmacological properties of a lead compound.

Key therapeutic areas where derivatives of this compound have shown promise include:

-

Antiviral Agents: The compound is a key intermediate in the synthesis of novel heteroaryldihydropyrimidine (HAP) derivatives that act as capsid assembly modulators for the treatment of Hepatitis B Virus (HBV) infection.[1][4]

-

Potassium Channel Modulators: It is utilized in the preparation of compounds designed to modulate potassium channels, which are therapeutic targets for neurological conditions such as essential tremor and ataxia.[3][5]

-

Antimicrobial and Anticancer Research: The broader class of 4-methylthiazole derivatives has been extensively investigated for antimicrobial activity, potentially through the inhibition of bacterial DNA gyrase, and for anticancer properties against various cell lines.

Logical Workflow for Bioactive Derivative Synthesis

The nitrile group of this compound is a key site for chemical modification. The diagram below illustrates its conversion into other functional groups commonly found in bioactive molecules.

Caption: Derivatization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Codes |

| Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 | Corrosion, Exclamation Mark | Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | P280: Wear protective gloves/eye protection/face protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Data sourced from supplier safety data sheets.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its nitrile group make it an ideal scaffold for creating diverse libraries of compounds. As demonstrated by its use in the development of novel HBV inhibitors and potassium channel modulators, this molecule will likely continue to be a cornerstone in the synthesis of next-generation therapeutics. This guide provides the essential technical data for scientists to effectively and safely incorporate this potent building block into their research programs.

References

- 1. WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CA3026149A1 - Potassium channel modulators - Google Patents [patents.google.com]

- 4. WO2015132276A1 - Novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]

- 5. US9975886B1 - Potassium channel modulators - Google Patents [patents.google.com]

An In-depth Technical Guide on 4-Methylthiazole-2-carbonitrile: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methylthiazole-2-carbonitrile. It includes detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential role in inducing apoptosis, supported by a visual signaling pathway diagram.

Core Physical and Chemical Properties

This compound is a solid, nitrile-functionalized heterocyclic compound. Its core properties are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 100516-98-1 | |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 34-39 °C | |

| Boiling Point | Data not available for this compound. The related compound, 4-Methylthiazole, has a boiling point of 133-134 °C.[2] | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and acetone. Specific quantitative data is not readily available. | [3] |

Table 2: Chemical and Safety Information

| Property | Description | Source |

| IUPAC Name | 4-methyl-1,3-thiazole-2-carbonitrile | [1] |

| SMILES String | Cc1csc(n1)C#N | |

| InChI Key | ZLJOKRUAKFPDRN-UHFFFAOYSA-N | |

| Functional Groups | Thiazole ring, Nitrile group | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 | |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Combustible solid. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and spectroscopic analysis of this compound, based on established procedures for related thiazole derivatives.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: A potential workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of thioacetamide and 2-chloroacetoacetonitrile in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

The crude product can be purified using standard laboratory techniques such as column chromatography or recrystallization.[5][6]

Column Chromatography Protocol:

-

Adsorbent and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. The eluent system can be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water could be a suitable system.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Analysis

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: [7]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the spectra to determine the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Infrared (IR) Spectroscopy Protocol: [8][9]

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the C≡N stretch of the nitrile group and the vibrations of the thiazole ring.

Mass Spectrometry (MS) Protocol: [10]

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity: Induction of Apoptosis

Recent studies have highlighted the potential of the 4-methylthiazole scaffold in inducing apoptosis in cancer cells.[11][12][13][14] Research on K562 chronic myeloid leukemia cells has shown that 4-methylthiazole can trigger apoptosis through the mitochondrial pathway.[11][13] This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

The apoptotic signaling pathway initiated by 4-methylthiazole is depicted below.

Caption: The mitochondrial-mediated apoptotic pathway induced by 4-methylthiazole in K562 leukemia cells.

The proposed mechanism involves the upregulation of the tumor suppressor protein p53 (TP53).[11][13] This, in turn, activates the expression of pro-apoptotic proteins BAX and BAK.[11][13] These proteins translocate to the mitochondria, leading to the disruption of the mitochondrial membrane potential and the subsequent release of Cytochrome C into the cytoplasm.[11][13] Cytoplasmic Cytochrome C then activates Caspase-3, a key executioner caspase, which ultimately leads to the dismantling of the cell through apoptosis.[11][13][14] This targeted induction of apoptosis in cancer cells highlights the therapeutic potential of compounds containing the 4-methylthiazole moiety.

Conclusion

This compound is a versatile heterocyclic compound with a range of potential applications, particularly in medicinal chemistry and drug development. This guide has provided a detailed overview of its physical and chemical properties, along with adaptable experimental protocols for its synthesis and characterization. Furthermore, the exploration of the biological activity of the 4-methylthiazole core reveals a promising avenue for the development of novel anticancer agents that function through the induction of apoptosis. Further research into the specific activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. PubChemLite - this compound (C5H4N2S) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 13. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-2-carbonitrile (CAS No. 100516-98-1) is a pivotal heterocyclic building block in the landscape of pharmaceutical synthesis. This white crystalline solid, with the molecular formula C₅H₄N₂S, serves as a versatile intermediate in the creation of complex molecular architectures, most notably in the development of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound is a specialized chemical intermediate valued for its unique reactivity, which is conferred by the presence of both a thiazole ring and a nitrile functional group.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100516-98-1 | |

| Molecular Formula | C₅H₄N₂S | |

| Molecular Weight | 124.16 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 34-39 °C | |

| Purity | ≥97.0% | [2] |

| Flash Point | 97 °C (closed cup) | [5] |

Discovery and Historical Context

The precise details of the initial discovery and first synthesis of this compound are not prominently documented in readily available scientific literature, suggesting its emergence as a compound of interest may be rooted in specialized or older chemical patents and literature. The PubChem database, for instance, currently lacks direct literature references for this specific compound.[6]

The likely historical synthetic route to this compound is through the Sandmeyer reaction, a well-established method for converting an amino group on an aromatic or heteroaromatic ring into a cyano group.[7] This suggests that the synthesis of its precursor, 2-amino-4-methylthiazole, was a key preceding development. The synthesis of 2-amino-4-methylthiazole was described in Organic Syntheses, with the method attributed to Traumann, indicating its availability from at least the late 19th or early 20th century.[1]

The increasing importance of this compound is tied to the development of modern pharmaceuticals. Its structural motif is found within more complex drug molecules, such as Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout.[2][8] While direct evidence of its use in the initial synthesis of Febuxostat is not explicitly detailed in all public-facing literature, the structural similarity of its core to intermediates in Febuxostat's synthesis points to its relevance in this area.[9][10]

Synthetic Protocols

The primary and most logical synthetic route to this compound involves a two-step process: the synthesis of 2-amino-4-methylthiazole followed by its conversion to the target nitrile via a Sandmeyer reaction.

Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the established method described in Organic Syntheses.[1]

Reaction:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

- 4. WO2012168948A2 - Process for febuxostat - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. data.epo.org [data.epo.org]

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylthiazole-2-carbonitrile (CAS No. 100516-98-1), a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Due to the limited specific literature on this molecule, this document consolidates available data and provides context based on the well-documented properties and activities of the broader thiazole class of compounds.

Core Compound Properties

This compound is a solid organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a nitrile functional group at the 2-position.[1] The thiazole ring is a crucial scaffold in medicinal chemistry, and the nitrile group offers a versatile reactive site for further synthetic modifications.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100516-98-1 | [1] |

| Molecular Formula | C₅H₄N₂S | [1][2] |

| Molecular Weight | 124.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 34-39 °C | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |

| Purity (Typical) | ≥97% | [1][3] |

| InChI Key | ZLJOKRUAKFPDRN-UHFFFAOYSA-N | [1][2] |

| SMILES String | Cc1csc(n1)C#N |[1][2] |

Spectroscopic and Computational Data

Detailed experimental spectra for this compound are not widely published. However, computational predictions and data from analogous compounds provide valuable insights for structural characterization.

Table 2: Spectroscopic and Computational Data

| Data Type | Parameter | Predicted Value | Source(s) |

|---|---|---|---|

| Mass Spectrometry | Monoisotopic Mass | 124.00952 Da | [2] |

| Predicted CCS ([M+H]⁺) | 124.4 Ų | [2] | |

| Predicted CCS ([M+Na]⁺) | 136.8 Ų | [2] |

| Computational | XlogP | 1.4 |[2] |

CCS: Collision Cross Section

Experimental Protocols and Workflows

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general workflow for the characterization of such a novel compound can be outlined. Furthermore, the synthesis of a related key intermediate, 4-methyl-5-formylthiazole, illustrates a common transformation involving the 4-methylthiazole core.

The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques.

This protocol describes the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[4] This method is noted for being more eco-friendly than alternatives using oxidizing or reducing agents like MnO₂, CrO₃, or LiAlH₄.[4]

-

Preparation of Acid Chloride : 4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL). The mixture is refluxed for 2 hours. Excess thionyl chloride is then removed by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[4]

-

Hydrogenation : Xylene (30 mL) is added to the freshly prepared acid chloride. Pd/BaSO₄ catalyst is added, and the mixture is heated to 140°C while hydrogen gas is passed through it.[4]

-

Monitoring and Workup : The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is filtered and extracted with 10% HCl (3 x 30 mL).[4]

-

Isolation : The aqueous solution is neutralized to a pH of 8 with sodium carbonate and then extracted with chloroform (3 x 30 mL). The pure product is obtained after the distillation of chloroform.[4]

Biological and Pharmacological Context

Direct biological activity data for this compound is not present in the surveyed literature. However, the thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[5] Derivatives of the thiazole ring have demonstrated a vast array of pharmacological activities.

-

Anticancer Activity : Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5][6] Their mechanisms often involve the inhibition of key proteins like kinases (e.g., VEGFR-2) or tubulin polymerization.[5][6]

-

Antimicrobial Activity : The thiazole moiety is a key feature in compounds with potent antibacterial and antifungal properties.[5][7]

-

Anti-inflammatory and Antidiabetic Properties : Studies on 4-methylthiazole derivatives have shown potential anti-inflammatory and anti-diabetic activities, with some compounds demonstrating greater effectiveness than standard drugs like diclofenac and acarbose in specific assays.[8]

-

Antiviral Activity : Isothiazole carbonitriles, structural isomers of thiazole carbonitriles, have shown promise as antiviral agents, for example, against poliovirus.[9]

The presence of both the established 4-methylthiazole core and a reactive nitrile group makes this compound a promising starting point for the synthesis of novel therapeutic agents.

Applications in Synthesis and Drug Discovery

This compound is primarily valued as a versatile intermediate and a building block in the synthesis of more complex molecules, particularly within the pharmaceutical sector.[3] Its structural features provide chemists with reactive sites that can be leveraged in sophisticated synthetic pathways to create novel compounds for drug discovery pipelines.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Danger | [1] |

| Hazard Codes | H302 (Harmful if swallowed) | [1] |

| H315 (Causes skin irritation) | [1] | |

| H318 (Causes serious eye damage) | [1] | |

| H335 (May cause respiratory irritation) | [1] | |

| Precautionary Codes | P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 | [1] |

| Target Organs | Respiratory system | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

| Recommended PPE | Dust mask (type N95), eyeshields, faceshields, gloves |[1] |

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in pharmaceutical and chemical research. While direct experimental data on its biological activities are scarce, its structure, based on the highly active thiazole scaffold, suggests it is a promising candidate for the development of novel bioactive compounds. This guide summarizes the currently available physicochemical and safety data and provides a framework for its characterization and potential application based on the rich chemistry of its structural class. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

- 1. 4-甲基噻唑-2-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C5H4N2S) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

The Cornerstone of Modern Medicine: A Technical Guide to Key Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of pharmaceutical synthesis, intermediates are the crucial stepping stones that pave the way from basic raw materials to life-saving active pharmaceutical ingredients (APIs). These molecules represent key stages in a synthetic route, often embodying a significant portion of the final drug's structural complexity and stereochemistry. This technical guide provides an in-depth exploration of three pivotal intermediates: 6-Aminopenicillanic Acid (6-APA) , the core of beta-lactam antibiotics; Shikimic Acid , the natural precursor to the antiviral drug oseltamivir; and (S)-Ethyl-4-chloro-3-hydroxybutanoate , a chiral building block for the cholesterol-lowering agent atorvastatin. This document details their synthesis, presents key quantitative data, and outlines the biological pathways of the final APIs.

6-Aminopenicillanic Acid (6-APA): The Heart of Beta-Lactam Antibiotics

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus upon which the vast majority of semi-synthetic penicillins, such as ampicillin and amoxicillin, are built.[1][2] Its industrial production has shifted from chemical methods to a more environmentally benign and highly specific enzymatic process utilizing Penicillin G Acylase (PGA).[1][3] This biocatalytic approach offers milder reaction conditions and reduces waste, making it a cornerstone of green pharmaceutical manufacturing.[3]

Quantitative Data: Enzymatic Synthesis of 6-APA

The efficiency of 6-APA production is influenced by factors such as enzyme immobilization, substrate concentration, pH, and temperature. The use of immobilized enzymes is a common industrial strategy to enhance stability and enable reuse over multiple cycles.[3]

| Parameter | Value | Source(s) |

| Starting Material | Penicillin G (Pen G) or Penicillin V (Pen V) | [3][4] |

| Biocatalyst | Immobilized Penicillin G Acylase (PGA) | [3][5] |

| Optimal pH | 7.5 - 8.5 | [5][6] |

| Optimal Temperature | 35 - 50 °C | [5][7] |

| Substrate Concentration | 2% - 5% (w/v) | [4][5] |

| Conversion Yield | 85% - 90% | [4] |

| Product Purity | >96% after crystallization | [8] |

Experimental Protocol: Enzymatic Hydrolysis of Penicillin G

This protocol outlines a laboratory-scale batch process for the synthesis of 6-APA using immobilized Penicillin G Acylase.

Materials:

-

Penicillin G Potassium Salt

-

Immobilized Penicillin G Acylase (PGA)

-

Potassium Phosphate Buffer (0.1 M)

-

Sodium Hydroxide Solution (2 M)

-

Methylisobutyl Ketone (MIBK) or Butyl Acetate

-

Hydrochloric Acid (2 M)

-

Deionized Water (cold)

Procedure:

-

Reaction Setup: Prepare a solution of Penicillin G in potassium phosphate buffer (e.g., 5% w/v) in a temperature-controlled reaction vessel equipped with a pH probe and a stirrer. Adjust the pH to 8.0.[3][5]

-

Enzyme Addition: Add the immobilized Penicillin G Acylase to the substrate solution. The specific amount of enzyme depends on its activity, typically defined as the amount required to produce 1 µmol of 6-APA per minute.[9]

-

pH Control: Begin stirring and maintain the temperature at 37°C. The hydrolysis of Penicillin G liberates phenylacetic acid (PAA), causing the pH to drop. Continuously titrate the reaction mixture with a 2 M sodium hydroxide solution to maintain a constant pH of 8.0.[3]

-

Reaction Monitoring: Monitor the reaction progress by tracking the volume of NaOH solution consumed, which is stoichiometric to the amount of PAA and 6-APA produced. The reaction is typically complete within 2-4 hours.[3]

-

Enzyme Recovery: Once the reaction is complete, stop the stirring and separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with buffer and stored for reuse.[3]

-

Product Isolation and Purification: a. Cool the reaction mixture to 0-5°C. b. Separate the aqueous phase containing 6-APA and PAA. Extract the PAA into an organic solvent like MIBK. Perform this extraction twice for efficient removal.[3][4] c. Adjust the pH of the remaining aqueous layer to approximately 4.2 using 2 M HCl. This will cause the 6-APA to precipitate as it is least soluble at its isoelectric point.[4] d. Collect the 6-APA crystals by filtration. e. Wash the crystals with cold deionized water to remove residual impurities.[3] f. Dry the purified 6-APA crystals under vacuum.

Mechanism of Action: Beta-Lactam Antibiotics

Beta-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[10] They act as structural analogs of the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] This allows them to bind to the active site of Penicillin-Binding Proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the cell wall. This irreversible binding inactivates the PBPs, preventing cell wall synthesis and leading to cell lysis due to osmotic pressure.[1][10][11]

Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

Shikimic Acid: A Natural Blueprint for Antivirals

Shikimic acid is a vital chiral intermediate derived from natural sources, most notably the seeds of the Chinese star anise (Illicium verum).[12][13] It serves as the primary starting material for the industrial synthesis of oseltamivir (Tamiflu®), a potent neuraminidase inhibitor used to treat influenza A and B virus infections.[13] The extraction and purification of shikimic acid from plant material is a critical first step in the supply chain of this essential medicine.

Quantitative Data: Extraction of Shikimic Acid from Star Anise

The yield of shikimic acid can vary significantly based on the plant source and the extraction methodology employed.

| Parameter | Value | Source(s) |

| Source Material | Dried, ground fruits of Illicium verum | [12][14] |

| Shikimic Acid Content | 19 ± 3 wt% (in raw material) | [14] |

| Extraction Method | Pressurized Hot Water Extraction (PHWE) | [15][16] |

| Extraction Solvent | 30% Ethanol / Water | [15] |

| Isolated Yield (w/w) | 4.0% - 5.4% | [15] |

| Purity | High, suitable for derivatization | [15] |

Experimental Protocol: Pressurized Hot Water Extraction (PHWE) of Shikimic Acid

This protocol is based on a rapid extraction method using a modified household espresso machine, demonstrating an efficient and accessible technique.[15][16]

Materials:

-

Whole Chinese star anise pods

-

Spice/coffee grinder

-

Household espresso machine

-

Sand (as a dispersant)

-

Ethanol

-

Deionized Water

-

Rotary evaporator

Procedure:

-

Preparation of Material: Grind the star anise pods into a fine powder using a spice grinder.[15]

-

Extraction Setup: Mix approximately 20 g of the ground star anise with 2 g of sand. Load this mixture into the sample compartment (portafilter) of the espresso machine.[15]

-

Extraction: Prepare a 30% ethanol/water (v/v) solution to be used as the extraction solvent. Run the espresso machine, forcing the hot solvent (~96°C) at high pressure (~9 bar) through the sample. Collect the aqueous extract. The process is rapid, taking only a few minutes per sample.[12][15]

-

Concentration: Combine the extracts and remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield a crude solid/viscous oil containing shikimic acid.

-

Purification (optional, for higher purity): The crude extract can be further purified. A common laboratory method involves dissolving the crude material in hot water, performing a liquid-liquid extraction with an immiscible organic solvent (like diethyl ether) to remove oils, followed by ion-exchange chromatography and recrystallization to yield pure shikimic acid crystals.[17][18]

Mechanism of Action: Oseltamivir (Neuraminidase Inhibition)

Influenza virus replication culminates in the budding of new virions from the host cell surface. These new virus particles remain attached to the cell via interactions between viral hemagglutinin and sialic acid receptors on the host cell membrane. The viral enzyme neuraminidase is essential for cleaving these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[19][20] Oseltamivir is a competitive inhibitor of this neuraminidase enzyme. As a sialic acid analogue, it binds to the active site of neuraminidase, preventing it from cleaving sialic acid and effectively trapping the new viruses on the surface of the infected cell, thus halting the spread of the infection.[19][21][22]

Caption: Oseltamivir blocks viral release by inhibiting neuraminidase.

(S)-Ethyl-4-chloro-3-hydroxybutanoate: A Chiral Synthon for Atorvastatin

(S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a high-value chiral intermediate essential for the synthesis of the side chain of atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol. The stereoselective synthesis of (S)-CHBE is a prime example of industrial biocatalysis, where a ketoreductase enzyme is used for the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).[23]

Quantitative Data: Biocatalytic Synthesis of (S)-CHBE

This chemoenzymatic process is prized for its exceptional stereoselectivity and high yields under mild conditions. Cofactor regeneration systems are crucial for making the process economically viable.

| Parameter | Value | Source(s) |

| Starting Material | Ethyl 4-chloro-3-oxobutanoate (COBE) | [23][24] |

| Biocatalyst | Recombinant E. coli expressing Carbonyl Reductase | [23][25] |

| Cofactor System | NADP+/NADPH with Glucose Dehydrogenase (GDH) for regeneration | [23][24] |

| Optimal pH | 6.5 - 7.0 | [24] |

| Optimal Temperature | 20 - 30 °C | [24] |

| Substrate Concentration | Up to 1.7 M (with fed-batch) | [26] |

| Molar Yield | >95% | [24][26] |

| Optical Purity | >99% enantiomeric excess (e.e.) | [25][26] |

Experimental Protocol: Asymmetric Reduction of COBE

This protocol describes a whole-cell biocatalytic reduction using recombinant E. coli with a coupled system for cofactor regeneration.

Materials:

-

Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase

-

Ethyl 4-chloro-3-oxobutanoate (COBE)

-

Glucose

-

Potassium Phosphate Buffer (100 mM, pH 6.5)

-

NADP+ (catalytic amount)

-

n-Butyl Acetate (optional, for two-phase system)

-

Bioreactor with temperature and pH control

Procedure:

-

Biocatalyst Preparation: Suspend the wet recombinant E. coli cells in a pH 6.5 potassium phosphate buffer within the bioreactor.

-

Reaction Setup: Add glucose (as the energy source for cofactor regeneration) and a catalytic amount of NADP+ to the cell suspension. Set the temperature to 25°C and maintain gentle agitation.[24]

-

Substrate Addition: The substrate, COBE, is often inhibitory to the cells at high concentrations and can be unstable in aqueous solution. Therefore, it is added via a fed-batch strategy. Slowly feed a solution of COBE into the reactor over several hours to maintain a low but steady concentration.[23][26]

-

Reaction Progress: Maintain the pH at 6.5 throughout the reaction. The reaction can be monitored by gas chromatography (GC) to measure the conversion of COBE to (S)-CHBE. The reaction typically runs for 4-14 hours.[25][26]

-

Work-up: a. Once the reaction reaches completion (>99% conversion), separate the cells from the reaction medium via centrifugation. b. Extract the product, (S)-CHBE, from the aqueous supernatant using an organic solvent such as ethyl acetate. c. Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. d. The product can be further purified by vacuum distillation if required.

Mechanism of Action: Atorvastatin (HMG-CoA Reductase Inhibition)

Atorvastatin lowers cholesterol levels by targeting the cholesterol biosynthesis pathway in the liver. It acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[27] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol.[28][29] By blocking this step, atorvastatin reduces the synthesis of cholesterol in liver cells. This depletion of intracellular cholesterol triggers an upregulation in the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream, thereby reducing overall plasma cholesterol levels.[13][29][30]

References

- 1. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. Continuous production of 6-APA in an aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 11. prezi.com [prezi.com]

- 12. echemcom.com [echemcom.com]

- 13. droracle.ai [droracle.ai]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. New method for the rapid extraction of natural products: efficient isolation of shikimic acid from star anise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Oseltamivir - Wikipedia [en.wikipedia.org]

- 20. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 23. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]

- 25. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 29. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 30. droracle.ai [droracle.ai]

The Pivotal Role of Thiazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and development of a diverse array of therapeutic agents. From potent anticancer and antimicrobial drugs to novel anti-inflammatory and antidiabetic compounds, thiazole derivatives continue to demonstrate remarkable versatility and clinical significance. This technical guide provides an in-depth exploration of the role of these compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Therapeutic Applications and Quantitative Bioactivity

Thiazole derivatives have been successfully developed into drugs for a wide range of diseases. Their biological activity often stems from their ability to act as bioisosteres for other functional groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and serve as a rigid scaffold for the presentation of various pharmacophoric elements. The following tables summarize the quantitative bioactivity of representative thiazole derivatives across several key therapeutic areas.

Anticancer Activity

Thiazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. A notable example is Dasatinib, a potent inhibitor of multiple tyrosine kinases.

| Compound/Derivative | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Dasatinib | BCR-ABL, SRC family kinases | K562 (CML) | <0.001 | [1] |

| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | MCF-7 (Breast) | 0.48 ± 0.03 | [2][3] |

| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | A549 (Lung) | 0.97 ± 0.13 | [2][3] |

| Phenylthiazole derivative (4c) | VEGFR-2 | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| Phenylthiazole derivative (4c) | VEGFR-2 | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

| Thiazole derivative (3b) | PI3Kα / mTOR | Leukemia HL-60(TB) | PI3Kα: 0.086 ± 0.005, mTOR: 0.221 ± 0.014 | [5] |

| Thiazole-indole derivative (6i) | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 (Breast) | 6.10 ± 0.4 | |

| Thiazole-indole derivative (6v) | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 (Breast) | 6.49 ± 0.3 | |

| Imidazo[2,1-b]thiazole derivative (39) | EGFR / HER2 | MCF-7 (Breast) | EGFR: 0.153, HER2: 0.108 | [6] |

| Imidazo[2,1-b]thiazole derivative (43) | EGFR / HER2 | MCF-7 (Breast) | EGFR: 0.122, HER2: 0.078 | [6] |

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents, including the early sulfonamide antibiotic, Sulfathiazole. Modern research continues to explore novel thiazole derivatives to combat the growing threat of antimicrobial resistance.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Sulfathiazole | Streptococcus pyogenes | 8 - 64 | |

| 5-hetarylthiazole derivative | Staphylococcus aureus | 6.25 | |

| 5-hetarylthiazole derivative | Escherichia coli | 6.25 | |

| Hydrazine-thiazole derivative | Candida species | 0.45 - 31.2 µM | |

| Benzothiazole ethyl urea (3a) | Staphylococcus aureus | 0.008 | [7] |

| Benzothiazole ethyl urea (3b) | Staphylococcus aureus | 0.03 | [7] |